molecular formula C11H8ClN3O2 B8627229 4-Chloro-5-nitro-6-o-tolyl-pyrimidine

4-Chloro-5-nitro-6-o-tolyl-pyrimidine

Cat. No. B8627229
M. Wt: 249.65 g/mol
InChI Key: WIYFOOHSRWIXIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5-nitro-6-o-tolyl-pyrimidine is a useful research compound. Its molecular formula is C11H8ClN3O2 and its molecular weight is 249.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-5-nitro-6-o-tolyl-pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-5-nitro-6-o-tolyl-pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H8ClN3O2

Molecular Weight

249.65 g/mol

IUPAC Name

4-chloro-6-(2-methylphenyl)-5-nitropyrimidine

InChI

InChI=1S/C11H8ClN3O2/c1-7-4-2-3-5-8(7)9-10(15(16)17)11(12)14-6-13-9/h2-6H,1H3

InChI Key

WIYFOOHSRWIXIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=C(C(=NC=N2)Cl)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirring solution of 4,6-dichloro-5-nitropyrimidine (1.5 g, 7.73 mmol, CAS RN 4316-93-2), 2-methylphenyl boronic acid (1.16 g, 8.5 mmol), potassium carbonate (3.2 g, 23.2 mmol) and tetrakis-triphenylphosphine palladium(0) (447 mg, 0.30 mmol) in dioxane (50 mL) was heated under Argon atmosphere to 80° C. After 3 hours, the reaction mixture was cooled to room temperature and poured into saturated aqueous sodium bicarbonate solution and extracted three times with EtOAc. The combined organic layers were washed with brine and dried over MgSO4. Filtration followed by removal of volatiles gave a brown solid. Column chromatography on silica gel (50-75% ethyl acetate in n-hexane) provided the title compound gave 4-chloro-5-nitro-6-o-tolylpyrimidine (621 mg, 32%).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis-triphenylphosphine palladium(0)
Quantity
447 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.